molecular formula C18H22N4O4S B2812239 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797618-57-5

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2812239
CAS No.: 1797618-57-5
M. Wt: 390.46
InChI Key: RJQJSQKBDFINMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is PDE9A . PDE9A is a phosphodiesterase enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in signal transduction pathways .

Mode of Action

The compound acts as an inhibitor of PDE9A . By inhibiting PDE9A, it prevents the degradation of cGMP, leading to an increase in cGMP levels . This increase in cGMP can have various effects depending on the specific cellular context, but it often leads to the activation of cGMP-dependent protein kinases, which can phosphorylate a variety of target proteins and lead to changes in cellular function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP signaling pathway . By inhibiting PDE9A and thereby increasing cGMP levels, the compound can enhance cGMP signaling . This can lead to a variety of downstream effects, including the activation of cGMP-dependent protein kinases and the modulation of ion channels .

Pharmacokinetics

The compound has been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . .

Result of Action

The compound has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents . It also exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . These results suggest that the compound could potentially be used as a therapeutic agent for cognitive disorders.

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-13-10-18(22-6-2-3-7-22)21-17(20-13)12-19-27(23,24)14-4-5-15-16(11-14)26-9-8-25-15/h4-5,10-11,19H,2-3,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQJSQKBDFINMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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